![molecular formula C19H18BrNO2 B5200947 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline, also known as BDQ, is a novel antitubercular drug that has been developed to combat the growing problem of drug-resistant tuberculosis. BDQ is a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium.
作用機序
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline inhibits the mycobacterial ATP synthase by binding to the c-ring of the F1Fo-ATP synthase complex. This prevents the synthesis of ATP, which is essential for the survival of the tuberculosis bacterium. This compound has a unique mechanism of action compared to other antitubercular drugs, which target cell wall synthesis, DNA synthesis, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal models and human clinical trials. This compound is metabolized by the liver and excreted in the urine. This compound has been shown to have a long half-life, which allows for once-daily dosing.
実験室実験の利点と制限
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has several advantages for use in lab experiments. It is highly effective against drug-resistant strains of tuberculosis, and it has a unique mechanism of action compared to other antitubercular drugs. However, this compound is expensive to synthesize and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline. One area of research is the development of new formulations of this compound that can be administered orally. Another area of research is the optimization of the dosing regimen for this compound to maximize its efficacy and minimize its toxicity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound in different populations, including children and pregnant women. Finally, there is a need for further studies on the mechanism of action of this compound and its potential use in combination therapy with other antitubercular drugs.
合成法
The synthesis of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline involves a series of chemical reactions starting from 2,4-dimethylphenol. The first step involves the conversion of 2,4-dimethylphenol to 2-bromo-4,6-dimethylphenol using bromine. The second step involves the conversion of 2-bromo-4,6-dimethylphenol to this compound using quinoline and 2-(2-bromo-4,6-dimethylphenoxy)ethyl bromide. The final step involves the purification of this compound using column chromatography.
科学的研究の応用
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been extensively studied for its potential use as a treatment for drug-resistant tuberculosis. In vitro studies have shown that this compound is highly effective against drug-resistant strains of tuberculosis, including multidrug-resistant and extensively drug-resistant strains. In vivo studies have also shown that this compound is effective in treating tuberculosis in animal models.
特性
IUPAC Name |
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-14(2)19(16(20)12-13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBENJXHJJPVJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
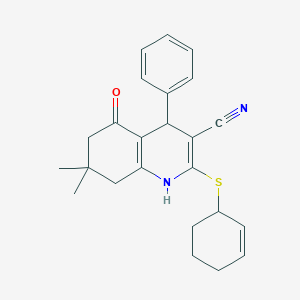
![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)
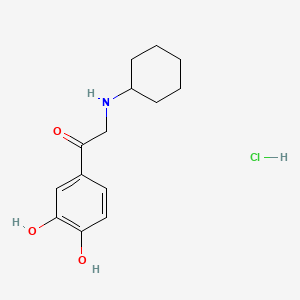
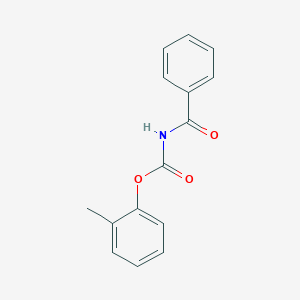
![N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
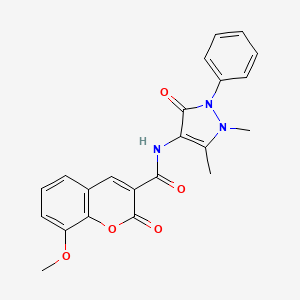
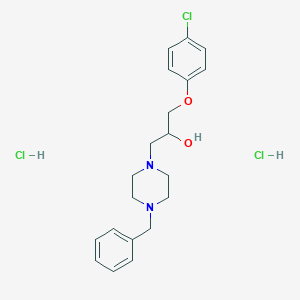

![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)

![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
